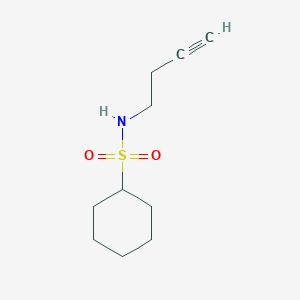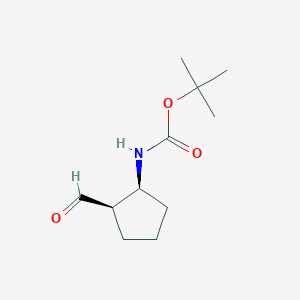
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Boc-(+/-)-cis-2-formylcyclopentyl-amine” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for amines . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent free condition and without purification methodology is performed at room temperature .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile . The Boc group is stable towards most nucleophiles and bases .
Applications De Recherche Scientifique
Deprotection of N-Boc Derivatives
The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
Boc Protection of Amines
A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
3. Mild Deprotection of the N-Boc Group A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process involves the cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides .
Synthesis of Tetrasubstituted Pyrroles
tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This process is important in the synthesis of complex organic molecules.
Mécanisme D'action
Target of Action
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine, also known as tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate, is a type of Boc-protected amine . The primary targets of this compound are amines, amino acids, and peptides . The compound acts by protecting these targets during chemical reactions .
Mode of Action
The mode of action of tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate involves the formation of Boc-protected amines and amino acids. This is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by N-Boc-(+/-)-cis-2-formylcyclopentyl-amine involve the synthesis of Boc-protected amines and amino acids. The compound acts as a protective group during these synthesis processes, preventing unwanted reactions with other compounds .
Pharmacokinetics
The compound’s boc group is known to be stable towards most nucleophiles and bases , suggesting that it may have good stability in biological systems
Result of Action
The result of the action of N-Boc-(+/-)-cis-2-formylcyclopentyl-amine is the formation of Boc-protected amines and amino acids. These protected compounds can then undergo further chemical reactions without interference from other reactive species .
Action Environment
The action of tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate can be influenced by environmental factors such as pH and temperature. For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions
Safety and Hazards
Orientations Futures
Future research could focus on developing more efficient and sustainable methods for N-Boc deprotection . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Propriétés
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKOKOKLXKRPQB-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-cis-2-formylcyclopentyl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

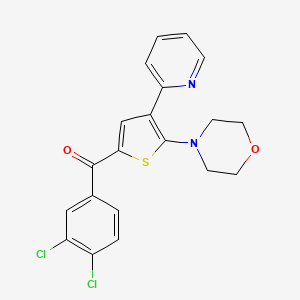

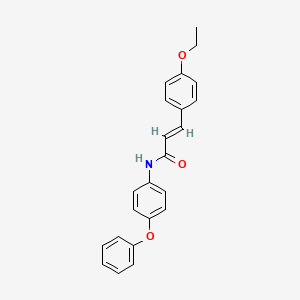
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2619537.png)
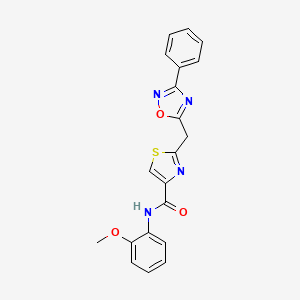
![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2619542.png)
![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)

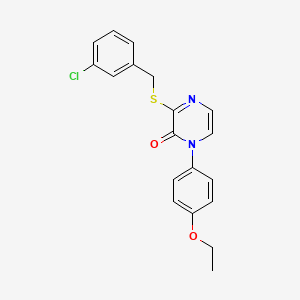
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}-N-phenylacetamide](/img/structure/B2619546.png)
![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)

